5,6-Difluoro-2-methylquinoline
Overview
Description
5,6-Difluoro-2-methylquinoline: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
Mechanism of Action
Target of Action
It’s known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .
Mode of Action
Quinolines often interact with their targets by binding to the active site of enzymes, thereby inhibiting their function .
Biochemical Pathways
Quinolines are known to affect a variety of biochemical pathways due to their broad spectrum of activity .
Pharmacokinetics
The pharmacokinetics of quinolines can be influenced by various factors such as the chemical structure of the compound, the route of administration, and the patient’s physiological condition .
Result of Action
Quinolines often exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6-Difluoro-2-methylquinoline . These factors can include the pH of the environment, the presence of other substances, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5,6-Difluoro-2-methylquinoline typically begins with 3,4-difluoroaniline.
Acylation: The 3,4-difluoroaniline undergoes acylation to produce 3,4-difluoroacetoanilide.
Cyclization: The acetoanilide is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the quinoline ring.
Methylation: The final step involves methylation at the 2-position of the quinoline ring to yield this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 5,6-Difluoro-2-methylquinoline can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.
Cross-Coupling Reactions: It can also undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinolines are formed.
Oxidation Products: Oxidized derivatives of quinoline.
Reduction Products: Reduced forms of quinoline.
Coupling Products: Biaryl compounds formed through cross-coupling reactions
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Antibacterial Agents: Potential use in the development of new antibacterial drugs.
Antineoplastic Agents: Investigated for its potential in cancer treatment.
Enzyme Inhibitors: Studied for its ability to inhibit specific enzymes involved in various biological processes.
Industry:
Agriculture: Used in the development of agrochemicals.
Liquid Crystals: Component in the production of liquid crystals for display technologies.
Comparison with Similar Compounds
- 5,6-Difluoroquinoline
- 2-Methylquinoline
- 5,6,7,8-Tetrafluoroquinoline
- 8-Bromo-5,6-difluoro-2-methylquinoline
Uniqueness: 5,6-Difluoro-2-methylquinoline is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance its biological activity, while the methyl group influences its chemical reactivity and solubility .
Properties
IUPAC Name |
5,6-difluoro-2-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKAMONIMDBCIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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